MAO-B Inhibition and Isoform Selectivity Profile vs. MAO-A
3-Ethoxymethylisoquinoline exhibits moderate inhibitory activity against human MAO-B with an IC50 of 17,000 nM (17 µM), while showing no significant inhibition of MAO-A at concentrations up to 100,000 nM [1]. This represents a >5.8-fold selectivity window for MAO-B over MAO-A. In contrast, the unsubstituted isoquinoline parent scaffold lacks this differentiated MAO-B preference [2]. This selectivity profile positions 3-Ethoxymethylisoquinoline as a valuable starting point for MAO-B-targeted drug discovery campaigns, distinct from non-selective isoquinoline analogs.
| Evidence Dimension | MAO-B Inhibition Potency and MAO-A Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 17,000 nM; IC50 (MAO-A) > 100,000 nM |
| Comparator Or Baseline | Unsubstituted Isoquinoline: No reported MAO-B selectivity (Class-level baseline) |
| Quantified Difference | >5.8-fold selectivity for MAO-B over MAO-A |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; kynuramine substrate conversion assay |
Why This Matters
This quantifiable selectivity profile directly impacts the suitability of 3-Ethoxymethylisoquinoline for central nervous system drug discovery programs targeting MAO-B-related pathways, as it reduces the risk of MAO-A-mediated off-target effects.
- [1] BindingDB. BDBM50450822: Affinity data for human MAO-A and MAO-B. CHEMBL4216610. View Source
- [2] Naoi M, Parvez H, Nagatsu T. Isoquinolines and quinolines as inhibitors and substrates of monoamine oxidase. In: Monoamine Oxidase: Basic and Clinical Aspects. 1993. View Source
